molecular formula C13H13NO B13120165 3-(Benzyloxy)-2-methylpyridine

3-(Benzyloxy)-2-methylpyridine

Cat. No.: B13120165
M. Wt: 199.25 g/mol
InChI Key: FVMFLPPFTXQBMR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the third position and a methyl group at the second position. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy group can enhance the compound’s affinity for hydrophobic pockets within proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

  • 2-(Benzyloxy)pyridine
  • 4-(Benzyloxy)-2-methylpyridine
  • 3-(Methoxy)-2-methylpyridine

Comparison: 3-(Benzyloxy)-2-methylpyridine is unique due to the specific positioning of the benzyloxy and methyl groups, which influence its reactivity and binding properties. Compared to 2-(Benzyloxy)pyridine, it may exhibit different steric and electronic effects, leading to distinct chemical behaviors and applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-3-phenylmethoxypyridine

InChI

InChI=1S/C13H13NO/c1-11-13(8-5-9-14-11)15-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

FVMFLPPFTXQBMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCC2=CC=CC=C2

Origin of Product

United States

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